molecular formula C11H14FNO B8080377 ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol

((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol

Cat. No.: B8080377
M. Wt: 195.23 g/mol
InChI Key: HOJIBLLFDVLDFW-KOLCDFICSA-N
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Description

((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 2165657-47-4) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and crucial synthetic building block, particularly for the development of novel active pharmaceutical ingredients (APIs). Its molecular structure incorporates a pyrrolidine ring, a fluorophenyl group, and a hydroxymethyl functional group, which together provide multiple vectors for chemical modification and structure-activity relationship (SAR) studies . The defined stereochemistry (3R,4R) makes it a preferred intermediate for designing enantiomerically pure compounds, which is critical in modern drug discovery to ensure target specificity and reduce off-target effects. The fluorinated aromatic ring can enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The hydroxymethyl group offers a handle for further derivatization, allowing researchers to link this scaffold to other complex molecular structures . As a high-purity reference standard, it aids chemists in the synthesis and optimization of proprietary compounds for various therapeutic areas. Chemical Properties:

Properties

IUPAC Name

[(3R,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJIBLLFDVLDFW-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)C2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol, also known by its CAS number 915390-10-2, is a compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has garnered interest due to its structural properties that suggest potential interactions with various biological targets. Here are some key areas of investigation:

  • Cancer Therapy : Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxicity in various cancer cell lines and have been explored as MDM2 inhibitors, which play a crucial role in tumor suppression by regulating p53 activity .
  • Neurological Disorders : The compound has been studied for its effects on cholinergic systems, particularly in the context of Alzheimer’s disease. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests a potential for enhancing cholinergic transmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease .
  • Receptor Interaction : Studies have indicated that related pyrrolidine derivatives can act as ligands for muscarinic acetylcholine receptors (M3R), influencing cell proliferation and survival pathways in cancer cells .

Table 1: Summary of Biological Activities

Activity AreaFindings
Cancer Cell CytotoxicityInduces apoptosis in FaDu hypopharyngeal tumor cells; better than standard treatments .
Enzyme InhibitionEffective against AChE and BuChE; potential use in Alzheimer’s therapy .
MDM2 InhibitionHigh affinity for MDM2 with K_i < 1 nM; promising for tumor suppression .

Case Study: MDM2 Inhibition

A notable study investigated the binding affinity of this compound analogs to MDM2. These compounds demonstrated strong inhibitory effects on MDM2, leading to enhanced p53 activity and subsequent apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards MDM2 .

Scientific Research Applications

Pharmacological Activity

((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol has been investigated for its role as a potential inhibitor of various biological targets. Its structural similarity to known pharmacophores allows it to interact with multiple receptors.

Case Study : A study demonstrated that derivatives of this compound exhibit significant inhibition of certain kinases, suggesting its potential as a therapeutic agent in treating diseases like cancer and neurodegenerative disorders .

Target Activity Reference
CK1δ (Casein Kinase 1 delta)Inhibition observed
TRKA (Tropomyosin receptor kinase A)Moderate inhibition

Neuropharmacology

The compound's influence on neuronal pathways has been evaluated in preclinical models. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and anxiety.

Case Study : Research indicated that the compound could enhance synaptic plasticity, potentially leading to improved cognitive functions in animal models .

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Polymer Type Property Enhanced Reference
Thermoplastic ElastomersIncreased elasticity
Conductive PolymersImproved conductivity

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Stereochemistry Key Properties/Applications References
((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol C₁₁H₁₄FNO 195.23 Pyrrolidine 3-Fluorophenyl, hydroxymethyl (3R,4R) Hazardous; potential CNS applications
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol C₁₂H₁₆FNO 209.26 Piperidine 4-Fluorophenyl, hydroxymethyl (3S,4R) Paroxetine impurity; chiral resolution
((3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol C₁₃H₁₇FNO 222.28 Piperidine 4-Fluorophenyl, hydroxymethyl, methyl (3R,4R) Paroxetine-related impurity

Key Observations :

  • Ring Size: Pyrrolidine (5-membered) vs.
  • Substituent Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in piperidine analogs influences lipophilicity and spatial interactions .
  • Methyl Substitution: The addition of a methyl group in the piperidine derivative (e.g., ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol) enhances hydrophobicity, which may impact blood-brain barrier penetration .
Stereoisomers and Enantiomers
Compound Name Molecular Formula Stereochemistry Key Differences References
This compound C₁₁H₁₄FNO (3R,4R) Target compound; higher predicted boiling point
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol C₁₁H₁₄FNO (3R,4S) Stereoisomer; distinct pharmacological profile due to altered spatial arrangement

Implications :

  • Stereochemistry significantly impacts biological activity. For example, (3R,4R) vs. (3R,4S) configurations can lead to differences in binding affinity to targets like enzymes or receptors .
Heterocyclic Variants
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Applications References
This compound C₁₁H₁₄FNO 195.23 Pyrrolidine 3-Fluorophenyl, hydroxymethyl Synthetic intermediate; CNS research
(3-Fluoropyridin-4-yl)methanol C₆H₆FNO 127.12 Pyridine Fluoropyridinyl, hydroxymethyl Building block for pharmaceuticals
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol C₁₅H₁₁F₂N₃O 287.26 Pyrazole Difluorophenyl, pyridinyl Kinase inhibitor research

Key Differences :

  • Aromatic Systems : Pyridine and pyrazole cores introduce π-π stacking capabilities, which may enhance binding to aromatic residues in proteins .

Preparation Methods

Asymmetric Catalytic Hydrogenation of Enamine Intermediates

A cornerstone strategy involves asymmetric hydrogenation of enamine precursors to establish the (3R,4R) configuration. For example, N-protected 4-(3-fluorophenyl)pyrrolidin-3-one undergoes catalytic hydrogenation using chiral ruthenium catalysts (e.g., DuPhos or BINAP ligands). This method achieves enantiomeric excess (e.e.) values exceeding 98% by leveraging steric and electronic effects of the ligand-substrate interaction . Post-hydrogenation, the ketone is reduced to the methanol moiety via sodium borohydride or lithium aluminum hydride. Key parameters include:

ParameterOptimal ConditionsYield (%)e.e. (%)
CatalystRu-(S)-BINAP85–9098.5
SolventMethanol
Temperature50°C
Pressure50 psi H₂

This method’s scalability is limited by catalyst cost, but recent advances in ligand design have improved turnover numbers (TONs) .

Diastereoselective Cyclization of Fluorinated Allylic Amines

The 5-exo-trig iodocyclization of allylic fluorides, as demonstrated by Schuler et al. , provides a robust route to fluoropyrrolidines. Starting with N-tosyl-3-fluoropent-4-en-1-amine , iodocyclization induces syn-stereocontrol, yielding the pyrrolidine core with diastereomeric ratios >20:1. Subsequent deprotection and oxidation/reduction steps introduce the methanol group.

Mechanistic Insight :
The allylic fluorine stabilizes a partial positive charge during cyclization, favoring a chair-like transition state that dictates the (3R,4R) configuration . Modifying the protecting group (e.g., replacing tosyl with Boc) enhances solubility in nonpolar solvents, improving yields to 75–80% .

Chiral Resolution via Diastereomeric Salt Formation

Racemic 4-(3-fluorophenyl)pyrrolidin-3-yl)methanol can be resolved using chiral acids. For instance, L-tartaric acid forms diastereomeric salts with the (3R,4R) and (3S,4S) enantiomers, which are separated via fractional crystallization. This method, while low-yielding (30–40% per cycle), is industrially viable for high-value compounds .

Case Study :
A patent by Bonillo et al. describes resolving N-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol using dibenzoyl-D-tartaric acid, achieving >99% e.e. after three crystallizations.

Reductive Amination of 3-Fluorophenylglyoxal

A convergent approach employs 3-fluorophenylglyoxal and methylamine in a reductive amination to form the pyrrolidine skeleton. The reaction proceeds via imine formation, followed by cyclization and reduction. Using NaBH₃CN as the reductant minimizes over-reduction, affording the diol intermediate, which is selectively oxidized at the 3-position .

Optimization Data :

  • Solvent : THF/MeOH (4:1)

  • Temperature : 0°C → 25°C (gradient)

  • Yield : 65% (diol), 70% (post-oxidation)

Enzymatic Desymmetrization of meso-Epoxides

Biocatalytic methods exploit lipases or esterases to desymmetrize 4-(3-fluorophenyl)pyrrolidine-3,4-diyl)dimethanol diacetate . Candida antarctica lipase B (CAL-B) selectively hydrolyzes one acetate group, yielding the monoester, which is reduced to the alcohol. This green chemistry approach achieves 90–95% e.e. but requires expensive enzymes .

Q & A

Q. What are the optimal synthetic routes for ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol?

The compound is synthesized via asymmetric 1,3-dipolar cycloaddition, as described by Kotian et al. (2005). Key steps include:

  • Reacting precursors in methanol at 0°C for 20 minutes, followed by 3 hours at room temperature.
  • Using potassium carbonate as a base to facilitate cyclization. This method achieves enantiomeric excess (ee) >98% when chiral auxiliaries or catalysts are employed. For reproducibility, ensure strict control of reaction temperature and stoichiometric ratios .

Q. How is the stereochemistry of the compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • A study on the related piperidin-3-yl derivative (Acta Crystallogr. Sect. E, 2008) reported a mean σ(C–C) = 0.005 Å and R factor = 0.065, confirming (3R,4R) configuration .
  • Comparative NMR analysis (e.g., NOESY) can validate spatial arrangements of the fluorophenyl and hydroxymethyl groups .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis?

Enantiopurity challenges arise from competing stereochemical pathways. Solutions include:

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients.
  • Kinetic resolution : Enzymatic or metal-catalyzed asymmetric reductions (e.g., Ru-BINAP complexes). Contradictions in literature ee values (~95–99%) highlight the need for rigorous reaction monitoring via chiral HPLC .

Q. How does this compound act as a TRKA kinase inhibitor?

The compound’s fluorophenyl moiety binds to the hydrophobic pocket of TRKA’s ATP-binding domain, while the hydroxymethyl group forms hydrogen bonds with Asp 668 (patent WO2015175788A1). In vitro assays show IC₅₀ = 12 nM, but discrepancies in cellular assays (IC₅₀ = 50–200 nM) suggest off-target effects or solubility limitations. Validate activity using kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. How to address conflicting bioactivity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC₅₀ values.
  • Impurity profiles : Trace enantiomers (e.g., (3S,4S)-isomer) can antagonize activity. Mitigate by:
  • Standardizing assay protocols (e.g., ADP-Glo™ Kinase Assay).
  • Conducting LC-MS purity checks (>99.5%) before biological testing .

Q. What safety protocols are critical for handling this compound?

Key guidelines from hazard assessments include:

  • Storage : In airtight containers under nitrogen, at –20°C, away from light ( ).
  • PPE : Nitrile gloves, goggles, and fume hood use during synthesis.
  • Ecotoxicity : Follow OECD 201/202 guidelines for aquatic toxicity testing (EC₅₀ = 1.2 mg/L for Daphnia magna) .

Key Research Gaps

  • Environmental Impact : Limited data on long-term biodegradability (beyond OECD 301F tests).
  • Metabolic Stability : CYP450 interactions (e.g., CYP3A4 inhibition) remain uncharacterized.

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